![molecular formula C7H7F3N2O2 B13388969 2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one](/img/structure/B13388969.png)
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one is a chemical compound with the molecular formula C7H7F3N2O2 and a molecular weight of 208.14 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and an oxazinone ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one involves several steps. One common method includes the reaction of dimethylamine with a trifluoromethyl-substituted precursor under controlled conditions. The reaction typically requires a solvent such as hexane and is carried out at a specific temperature to ensure the formation of the desired product . After the reaction, the solvent is carefully distilled off, and the crystalline residue is isolated by filtration .
Chemical Reactions Analysis
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Scientific Research Applications
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is known to affect various cellular processes .
Comparison with Similar Compounds
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one can be compared with other similar compounds such as:
2-Dimethylamino-4-trifluoromethyl-6H-1,3-oxazin-6-one: This compound has a similar structure but differs in the position of the trifluoromethyl group.
2-Dimethylamino-4-trifluoromethyl-1,3-oxazin-6-one: Another similar compound with slight variations in the oxazinone ring structure
Properties
Molecular Formula |
C7H7F3N2O2 |
|---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
2-(dimethylamino)-6-(trifluoromethyl)-1,3-oxazin-4-one |
InChI |
InChI=1S/C7H7F3N2O2/c1-12(2)6-11-5(13)3-4(14-6)7(8,9)10/h3H,1-2H3 |
InChI Key |
OBPWLYMRCKDNDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)C=C(O1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13388887.png)
![2R-(Hydroxymethyl)-1-[5-(tricyclo[3.3.2.13,7]dec-1-ylmethoxy)pentyl]-3R,4R,5S-piperidinetriol](/img/structure/B13388889.png)
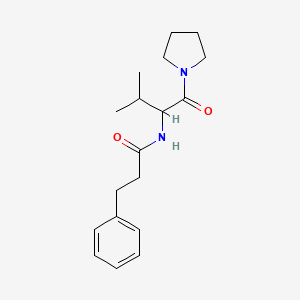
![(1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13388905.png)
![benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B13388911.png)
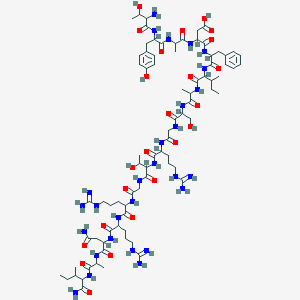
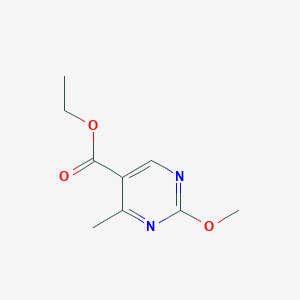
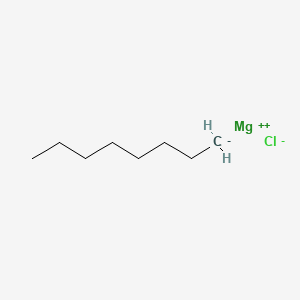
![1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate](/img/structure/B13388933.png)
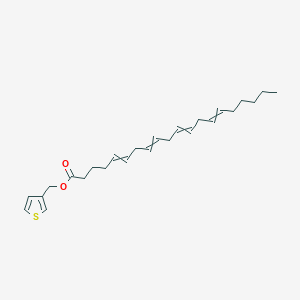
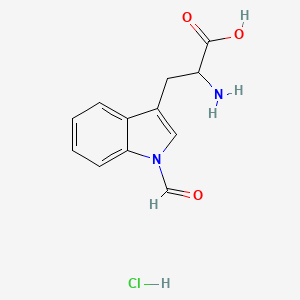
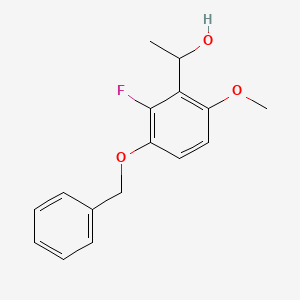
![[1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B13388943.png)
![6-Amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]hexanoic acid](/img/structure/B13388946.png)
